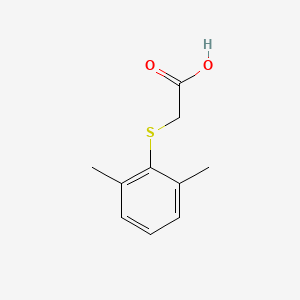2-((2,6-Dimethylphenyl)thio)acetic acid
CAS No.:
Cat. No.: VC18808216
Molecular Formula: C10H12O2S
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12O2S |
|---|---|
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | 2-(2,6-dimethylphenyl)sulfanylacetic acid |
| Standard InChI | InChI=1S/C10H12O2S/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
| Standard InChI Key | XZQUGPBWUXQQBB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)SCC(=O)O |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s core structure consists of a 2,6-dimethylphenyl group connected via a thioether (–S–) bond to an acetic acid functional group (). The 2,6-dimethyl substitution on the aromatic ring introduces steric hindrance, potentially influencing reactivity and intermolecular interactions . The thioether linkage, a key feature, differentiates it from oxygen-based ether analogs and may enhance stability under acidic conditions.
Electronic and Steric Effects
Synthesis and Manufacturing Pathways
General Synthetic Strategies
While no direct synthesis protocol for 2-((2,6-Dimethylphenyl)thio)acetic acid is documented in the provided sources, analogous compounds suggest viable routes. A patent detailing the synthesis of 2-((2,4-dimethylphenyl)thio)aniline (EP2981520B1) describes a two-step process involving S-arylation followed by nitro group reduction . Adapting this methodology, the target compound could theoretically be synthesized via:
-
S-arylation: Reaction of 2,6-dimethylthiophenol with a halogenated acetic acid derivative (e.g., chloroacetic acid) in the presence of a base such as .
-
Acid workup: Isolation of the product under acidic conditions to yield the free acetic acid.
Reaction Optimization
Key parameters from related syntheses include:
-
Temperature: 20–30°C for S-arylation to minimize side reactions .
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilicity of the thiolate ion.
-
Catalyst: No catalyst required, though phase-transfer agents may improve yields.
Challenges in Purification
The absence of melting point data in available literature complicates purification strategy design. Analogous compounds with similar molecular weights (e.g., 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid, 296.77 g/mol) are typically purified via recrystallization or column chromatography, suggesting these methods may apply.
Physicochemical Characteristics
Experimental Data Gaps
Available data for 2-((2,6-Dimethylphenyl)thio)acetic acid are sparse, with no reported melting point, boiling point, or density . Comparative analysis with structurally related compounds provides limited insights:
Predictive Analysis
-
Solubility: The acetic acid group suggests moderate solubility in polar solvents (e.g., ethanol, DMSO).
-
Thermal Stability: Decomposition may occur above 200°C, inferred from quinazoline-based analogs.
Comparative Analysis with Structural Analogs
Functional Group Variations
Comparing 2-((2,6-Dimethylphenyl)thio)acetic acid with other thioacetic acid derivatives reveals distinct structure-activity relationships:
| Compound | Key Feature | Potential Application |
|---|---|---|
| 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic Acid | Quinazoline moiety | Oncology research |
| 2-(6-Chloropyridin-3-yl)acetic Acid | Pyridine ring | NSAID development |
The 2,6-dimethylphenyl group in the target compound may confer greater steric shielding compared to quinazoline or pyridine derivatives, potentially altering binding kinetics in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume